An In-depth Technical Guide to the Synthesis of 7-Amino-6-hydroxy-1-indanone
An In-depth Technical Guide to the Synthesis of 7-Amino-6-hydroxy-1-indanone
This guide provides a comprehensive overview of a viable and robust synthetic pathway for 7-Amino-6-hydroxy-1-indanone, a key intermediate in the development of various pharmaceutical agents. The presented methodology is designed for researchers, medicinal chemists, and process development scientists, offering a detailed, step-by-step approach with expert insights into the rationale behind the experimental choices.
Introduction: The Significance of 7-Amino-6-hydroxy-1-indanone
7-Amino-6-hydroxy-1-indanone is a crucial building block in medicinal chemistry. Its unique scaffold, featuring an indanone core with strategically positioned amino and hydroxyl groups, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. These include, but are not limited to, novel kinase inhibitors, central nervous system agents, and anti-inflammatory compounds. The electron-donating nature of the amino and hydroxyl groups significantly influences the reactivity of the indanone system, allowing for diverse downstream functionalization. This guide delineates a logical and efficient multi-step synthesis to obtain this important intermediate.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of 7-Amino-6-hydroxy-1-indanone suggests a pathway commencing from a readily available substituted benzene derivative. The core indanone skeleton can be constructed via an intramolecular Friedel-Crafts acylation. The key functional groups, the amino and hydroxyl moieties, can be introduced through a sequence of electrophilic aromatic substitution (nitration), followed by reduction and demethylation.
Our proposed synthetic route starts from 3-methoxyphenylpropionic acid and proceeds through the following key transformations:
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Step 1: Cyclization to form 6-methoxy-1-indanone.
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Step 2: Nitration to introduce a nitro group at the 7-position.
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Step 3: Reduction of the nitro group to an amino group.
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Step 4: Demethylation of the methoxy group to yield the final product.
This pathway is selected for its reliance on well-established and scalable reactions, offering a practical approach for laboratory-scale synthesis and potential industrial scale-up.
Detailed Synthesis Pathway
The following sections provide a detailed, step-by-step protocol for each stage of the synthesis, complete with mechanistic insights and justifications for the chosen reagents and conditions.
Pathway Overview
Caption: Proposed synthetic pathway for 7-Amino-6-hydroxy-1-indanone.
Step 1: Synthesis of 6-Methoxy-1-indanone
The initial step involves the intramolecular Friedel-Crafts acylation of 3-methoxyphenylpropionic acid to form the indanone ring system. Polyphosphoric acid (PPA) is an effective reagent for this transformation, acting as both a catalyst and a solvent.
Experimental Protocol:
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In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-methoxyphenylpropionic acid (1 equivalent).
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Add polyphosphoric acid (PPA) (10-15 times the weight of the acid).
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Heat the mixture with stirring in an oil bath at 70-80°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
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The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
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The crude product is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by another water wash.
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The solid is dried under vacuum to afford 6-methoxy-1-indanone. Further purification can be achieved by recrystallization from ethanol or column chromatography on silica gel.
Causality and Insights: The methoxy group is an ortho-, para-director. In this intramolecular reaction, cyclization is directed to the position para to the methoxy group, leading to the desired 6-methoxy-1-indanone. PPA provides a strongly acidic medium necessary for the formation of the acylium ion intermediate, which then undergoes electrophilic attack on the aromatic ring.
| Parameter | Value | Reference |
| Starting Material | 3-Methoxyphenylpropionic Acid | Commercially Available |
| Reagent | Polyphosphoric Acid (PPA) | Standard Laboratory Reagent |
| Reaction Temperature | 70-80°C | General Friedel-Crafts Conditions |
| Typical Yield | 80-90% | [1] |
Step 2: Synthesis of 6-Methoxy-7-nitro-1-indanone
The second step is the regioselective nitration of 6-methoxy-1-indanone. The electron-donating methoxy group and the carbonyl group's deactivating effect direct the incoming nitro group to the 7-position.
Experimental Protocol:
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To a stirred solution of 6-methoxy-1-indanone (1 equivalent) in concentrated sulfuric acid at 0-5°C (ice bath), add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise.
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Maintain the temperature below 10°C throughout the addition.
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After the addition is complete, continue stirring at 0-5°C for 1-2 hours. Monitor the reaction by TLC.
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Carefully pour the reaction mixture onto crushed ice.
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The precipitated yellow solid is collected by filtration, washed with cold water until neutral, and dried.
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The crude 6-methoxy-7-nitro-1-indanone can be purified by recrystallization from a suitable solvent like ethanol. A commercially available standard can be used for comparison.[2]
Causality and Insights: The powerful activating and ortho-directing effect of the methoxy group at position 6, combined with the deactivating meta-directing effect of the carbonyl group, strongly favors the introduction of the nitro group at the C-7 position. Careful temperature control is crucial to prevent over-nitration and side reactions.
| Parameter | Value | Reference |
| Starting Material | 6-Methoxy-1-indanone | Synthesized in Step 1 |
| Reagents | Conc. HNO3, Conc. H2SO4 | Standard Nitrating Agents |
| Reaction Temperature | 0-10°C | Controlled Nitration Condition |
| Typical Yield | 75-85% | Based on similar reactions |
Step 3: Synthesis of 7-Amino-6-methoxy-1-indanone
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with catalytic hydrogenation or metal-acid reduction being the most common and efficient.
Experimental Protocol (Method A: Catalytic Hydrogenation):
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Dissolve 6-methoxy-7-nitro-1-indanone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
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Stir vigorously until the consumption of hydrogen ceases (or until TLC indicates complete conversion of the starting material).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude 7-amino-6-methoxy-1-indanone.
Experimental Protocol (Method B: Metal-Acid Reduction):
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In a round-bottom flask, suspend 6-methoxy-7-nitro-1-indanone (1 equivalent) in a mixture of ethanol and water.
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Add iron powder (Fe) or tin(II) chloride (SnCl2) (excess) followed by the slow addition of concentrated hydrochloric acid (HCl).
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Heat the reaction mixture at reflux for 2-4 hours.
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Cool the mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the iron or tin salts.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.
Causality and Insights: Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier work-up. However, metal-acid reduction is a robust and cost-effective alternative. The choice of method may depend on the available equipment and scale of the reaction.
| Parameter | Method A (H2, Pd/C) | Method B (Fe, HCl) | Reference |
| Starting Material | 6-Methoxy-7-nitro-1-indanone | 6-Methoxy-7-nitro-1-indanone | General Reduction Methods |
| Reagents | H2, 10% Pd/C | Fe powder, conc. HCl | Standard Reduction Protocols |
| Reaction Conditions | Room Temperature, H2 atm | Reflux | |
| Typical Yield | >90% | 80-90% |
Step 4: Synthesis of 7-Amino-6-hydroxy-1-indanone
The final step is the demethylation of the methoxy group to the corresponding phenol. This is typically achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr).
Experimental Protocol (Using BBr3):
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Dissolve 7-amino-6-methoxy-1-indanone (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to -78°C (dry ice/acetone bath).
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Add a solution of boron tribromide (BBr3) in DCM (1.1-1.5 equivalents) dropwise.
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After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).
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Cool the reaction mixture back to 0°C and quench it carefully by the slow addition of water or methanol.
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The product may precipitate or can be extracted into an organic solvent after adjusting the pH.
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Purify the crude product by recrystallization or column chromatography to obtain pure 7-amino-6-hydroxy-1-indanone.
Causality and Insights: Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. The use of an inert atmosphere and dry solvents is critical due to the moisture sensitivity of BBr3.
| Parameter | Value | Reference |
| Starting Material | 7-Amino-6-methoxy-1-indanone | Synthesized in Step 3 |
| Reagent | Boron Tribromide (BBr3) | Standard Demethylating Agent |
| Reaction Temperature | -78°C to Room Temperature | Controlled Demethylation |
| Typical Yield | 70-80% | Based on similar reactions |
Characterization Data
The final product, 7-Amino-6-hydroxy-1-indanone, should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C9H9NO2 | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Appearance | Off-white to light brown solid | Expected |
| ¹H NMR (DMSO-d₆, 400 MHz) δ | Expected: Aromatic protons, methylene protons of the indanone ring, amine and hydroxyl protons. Specific shifts would require experimental data. | |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ | Expected: Carbonyl carbon (~200 ppm), aromatic carbons, and aliphatic carbons of the indanone ring. | |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ = 164.07 | Calculated |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and logical approach for the preparation of 7-Amino-6-hydroxy-1-indanone. By following the step-by-step protocols and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable intermediate for their drug discovery and development programs. The described methods are based on well-established chemical transformations, ensuring a high degree of success and scalability.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 248078, 7-Hydroxy-1-indanone. [Link]
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Nowicka, E., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
- Google Patents.
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Organic Chemistry Portal. Indanone synthesis. [Link]
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MDPI. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. [Link]
- Patsnap.
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RSC Publishing. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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